Cas no 6797-44-0 (1-Phenyl-1,2,3-butanetrione 2-oxime)

1-Phenyl-1,2,3-butanetrione 2-oxime structure
6797-44-0 structure
Product Name:1-Phenyl-1,2,3-butanetrione 2-oxime
CAS-nummer:6797-44-0
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD00466576
CID:85758
PubChem ID:135535932
Update Time:2025-06-07

1-Phenyl-1,2,3-butanetrione 2-oxime Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Phenyl-1,2,3-butanetrione 2-oxime
    • IBA~Isonitrosobenzoylacetone
    • 1-benzoylacetone 1-oxime
    • 1-phenyl-1,2,3-butanetrione-2-oxime
    • 1-phenylbutane-1,2,3-trione 2-oxime
    • 2,3-butanetrione,1-phenyl-2-oxime
    • 2-Hydroxyimino-1-phenyl-1,3-butanedione
    • 2-oximino-1-penyl-1,3-butanedione
    • hydroxyiminobenzoylacetone
    • ISO-NITROSOBENZOYL ACETONE
    • AI3-52395
    • 6797-44-0
    • (E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one
    • JVPIIQSFMRUIAP-PKNBQFBNSA-N
    • 2-(N-HYDROXYIMINO)-1-PHENYLBUTANE-1,3-DIONE
    • 3-Isonitrosobenzoylacetone
    • phenylbutane-1,2,3-trione-2-oxime
    • EINECS 229-869-6
    • AKOS002334221
    • AKOS005206717
    • 1-Isonitroso-1-benzoylacetone
    • (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione
    • SCHEMBL1370084
    • 1-Benzoyl-1-isonitrosoacetone
    • 2-(Hydroxyimino)-1-phenylbutan-1,3-dione
    • (2E)-1-Phenyl-1,2,3-butanetrione 2-oxime #
    • 1,2,3-Butanetrione, 1-phenyl-, 2-oxime
    • 2-Ethyl-5-isopropylphenol
    • B48UDZ8JM6
    • MFCD00466576
    • STK519318
    • (2Z)-2-(hydroxyimino)-1-phenylbutane-1,3-dione
    • UMQCXGGBHYGWTG-MDZDMXLPSA-N
    • MDL: MFCD00466576
    • Inchi: 1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+
    • InChI-sleutel: UMQCXGGBHYGWTG-MDZDMXLPSA-N
    • LACHT: O/C(=C(\C(C)=O)/N=O)/C1C=CC=CC=1
    • BRN: 1946580

Berekende eigenschappen

  • Exacte massa: 191.05800
  • Monoisotopische massa: 191.058243
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 3
  • Complexiteit: 265
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 66.7
  • XLogP3: 1.6

Experimentele eigenschappen

  • Dichtheid: 1.189
  • Smeltpunt: 128-130°C
  • Kookpunt: 357.149°C at 760 mmHg
  • Vlampunt: 169.798°C
  • Brekindex: 1.554
  • PSA: 66.73000
  • LogboekP: 1.28850

1-Phenyl-1,2,3-butanetrione 2-oxime Beveiligingsinformatie

  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S36
  • Gevaarklasse:6.1
  • TSCA:Yes
  • Risicozinnen:R36/37/38

1-Phenyl-1,2,3-butanetrione 2-oxime Douanegegevens

  • HS-CODE:2928000090
  • Douanegegevens:

    中国海关编码:

    2928000090

    概述:

    2928000090 其他肼(联氨)及胲(羟胺)的有机衍生物。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

1-Phenyl-1,2,3-butanetrione 2-oxime Prijsmeer >>

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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17073-1g
1-Phenyl-1,2,3-butanetrione 2-oxime, 98+%
6797-44-0 98+%
1g
¥1314.00 2023-03-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17073-5g
1-Phenyl-1,2,3-butanetrione 2-oxime, 98+%
6797-44-0 98+%
5g
¥4871.00 2023-03-16
abcr
AB180310-1 g
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; .
6797-44-0 98%
1 g
€67.60 2023-07-20
abcr
AB180310-5 g
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; .
6797-44-0 98%
5 g
€148.60 2023-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-264944-1 g
1-Phenyl-1,2,3-butanetrione 2-oxime,
6797-44-0
1g
¥722.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-264944-1g
1-Phenyl-1,2,3-butanetrione 2-oxime,
6797-44-0
1g
¥722.00 2023-09-05
abcr
AB180310-1g
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; .
6797-44-0 98%
1g
€67.60 2025-02-20
abcr
AB180310-5g
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; .
6797-44-0 98%
5g
€147.80 2025-02-20
Aaron
AR003FAJ-1g
1-Phenyl-1,2,3-butanetrione 2-oxime
6797-44-0 98%
1g
$108.00 2025-02-10
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